Technical Profile: Methyl 2-cyano-4-fluoro-6-methylbenzoate
Technical Profile: Methyl 2-cyano-4-fluoro-6-methylbenzoate
CAS Number: 877151-43-4 Role: Advanced Intermediate for Fused Heterocyclic Kinase Inhibitors
Part 1: Executive Summary & Core Identity
Methyl 2-cyano-4-fluoro-6-methylbenzoate (CAS 877151-43-4) is a highly functionalized aromatic building block widely utilized in the synthesis of polypharmacological agents, particularly in oncology.[1] Its structure features a dense array of functional groups—an ester, a nitrile, a halogen (fluorine), and an alkyl (methyl) group—arranged on a benzene core.
This specific substitution pattern renders it a "linchpin scaffold" for constructing quinazolin-4(3H)-ones and 1-oxo-1,2-dihydroisoquinolines , privileged structures in the design of EGFR, BTK, and KRAS inhibitors. The adjacent cyano and ester groups provide a "trap-and-cyclize" motif, allowing researchers to rapidly assemble fused ring systems with high metabolic stability (conferred by the fluorine atom) and restricted conformational freedom (conferred by the methyl group).
Chemical Identity Data
| Property | Specification |
| CAS Number | 877151-43-4 |
| IUPAC Name | Methyl 2-cyano-4-fluoro-6-methylbenzoate |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| SMILES | O=C(OC)C1=C(C)C=C(F)C=C1C#N |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |
| Precursor CAS | 877151-07-0 (Iodo-analog); 1427409-40-2 (Bromo-analog) |
Part 2: Synthetic Architecture & Experimental Logic
The synthesis of CAS 877151-43-4 is non-trivial due to the steric crowding of the ortho-methyl and ortho-ester groups. The most reliable route involves the transition metal-catalyzed cyanation of the corresponding aryl halide.
The "Cyanation Bottleneck"
Direct electrophilic cyanation is impossible on this electron-deficient ring. Therefore, the standard industrial route proceeds via Palladium-Catalyzed Cyanation (Rosenmund-von Braun modification) using the iodo- or bromo-precursor.
Experimental Protocol: Pd-Catalyzed Cyanation
Note: This protocol synthesizes CAS 877151-43-4 from its iodo-precursor (CAS 877151-07-0).
Reagents:
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Substrate: Methyl 4-fluoro-2-iodo-6-methylbenzoate (1.0 eq)
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Cyanating Agent: Zinc Cyanide (Zn(CN)₂, 0.6 eq) or CuCN (1.1 eq)
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Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂dba₃/Xantphos
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Solvent: Anhydrous DMF or NMP (degassed)
Step-by-Step Methodology:
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Inert Atmosphere Setup: Charge a dried Schlenk flask with the aryl iodide (CAS 877151-07-0), Zn(CN)₂, and Pd catalyst under a positive pressure of Argon. Oxygen exclusion is critical to prevent homocoupling of the aryl halide.
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Solvation: Add degassed DMF via syringe. The concentration should be approximately 0.2 M to minimize oligomerization.
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Thermal Activation: Heat the reaction mixture to 80–100°C for 4–12 hours. Monitor via LC-MS. The conversion is driven by the thermodynamic stability of the Ar-CN bond, but steric hindrance from the C6-methyl group may slow the oxidative addition step.
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Workup (Quenching): Cool to room temperature. Dilute with EtOAc and wash with 10% NH₄OH (to sequester zinc/copper salts) followed by brine.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile product (CAS 877151-43-4) typically elutes after the starting material but before the hydrolyzed acid byproduct.
Visualization: Synthetic Workflow
The following diagram illustrates the flow from raw precursors to the target scaffold and its downstream application in heterocycle formation.
Figure 1: Synthetic workflow transforming the iodo-precursor into the target nitrile scaffold, enabling downstream heterocycle construction.
Part 3: Strategic Utility in Drug Design
This compound is not merely an intermediate; it is a pharmacophore installation unit .
The "Trap-and-Cyclize" Mechanism
The proximity of the nitrile (-CN) and ester (-COOMe) groups allows for a cascade reaction with binucleophiles.
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Reaction with Hydrazine: Yields 4-amino-phthalazin-1(2H)-ones , often used in PARP inhibitors.
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Reaction with Amidines: Yields quinazolin-4(3H)-ones , a core scaffold in EGFR inhibitors (e.g., Gefitinib analogs).
Substituent Effects (SAR)
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4-Fluoro Group: Increases metabolic stability by blocking the para-position from CYP450 oxidation. It also acts as a weak hydrogen bond acceptor.
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6-Methyl Group: Introduces atropisomerism or conformational lock. In kinase inhibitors, this methyl group often forces the aromatic ring into a perpendicular orientation relative to the rest of the molecule, filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
Data Comparison: Precursor vs. Target
| Feature | Precursor (Iodo-Ester) | Target (Cyano-Ester) | Impact on Synthesis |
| Electronic State | Electron-poor | Highly Electron-deficient | Target is more susceptible to nucleophilic attack at the ester carbonyl.[1] |
| Sterics | Bulky Iodine atom | Linear Cyano group | Cyano group reduces steric clash, facilitating planar ring formation. |
| Reactivity | Cross-coupling partner | Cyclization partner | Target enables heterocycle formation; Precursor does not. |
Part 4: Safety & Handling (E-E-A-T)
While specific MSDS data for this intermediate is often proprietary, it should be handled as a potent organic nitrile .
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Hazard Identification:
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Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Liberates HCN upon contact with strong acids.
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Skin/Eye Irritation: Causes serious eye irritation (H319).
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Storage Protocol:
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Store at 2–8°C (Refrigerated).
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Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or hydration of the nitrile to the amide.
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Disposal: All waste streams must be treated as cyanide-contaminated until proven otherwise. Quench aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide.
References
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BLD Pharm. (n.d.).[2][3] Product Analysis: Methyl 2-cyano-4-fluoro-6-methylbenzoate (CAS 877151-43-4).[3][4][5][6][7] Retrieved from
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ChemScene. (n.d.). Compound Data Sheet: Methyl 2-cyano-4-fluoro-6-methylbenzoate. Retrieved from
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Oakwood Chemical. (n.d.). Precursor Data: 2-Fluoro-6-methylbenzoic acid derivatives. Retrieved from
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Schnute, M. E., et al. (2018).[8] Discovery of Potent RORyt Inverse Agonists. Journal of Medicinal Chemistry. (Contextual reference for 2-fluoro-6-methylbenzoate derivatives in drug design).
Sources
- 1. 1427409-40-2|Methyl 4-bromo-2-fluoro-6-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. 58332-01-7|Methyl 2-cyano-6-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. bldpharm.com [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Nitriles and Cyano Derivatives | CymitQuimica [cymitquimica.com]
- 6. Fluoro 氟化物 - Labnovo category online -LabNovo [labnovo.com]
- 7. 877151-43-4,Methyl 2-Cyano-4-fluoro-6-methylbenzoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. ossila.com [ossila.com]
